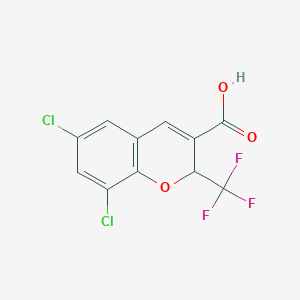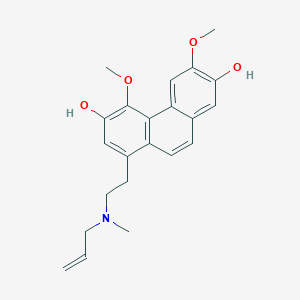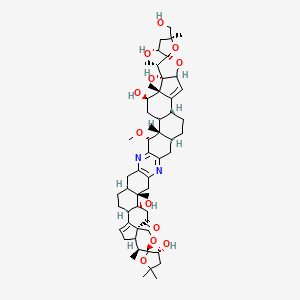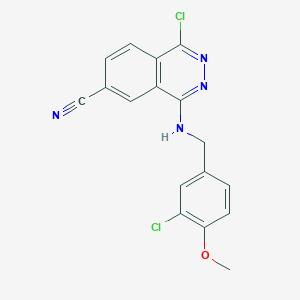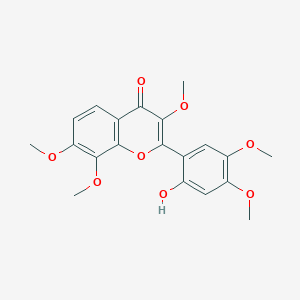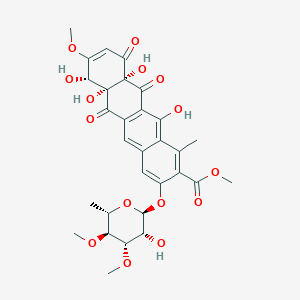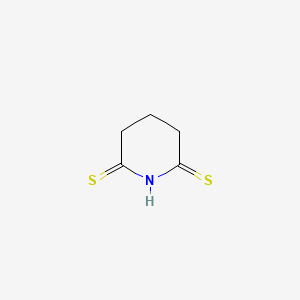![molecular formula C9H17BN2O3 B1248011 (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(R)-1-L-prolylpyrrolidin-2-yl]boronic acid is an N-acylpyrrolidine obtained by formal condenstion of the carboxy group of L-proline and the secondary amino group of (R)-pyrrolidine-2-carboxylic acid. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a member of boronic acids, a N-acylpyrrolidine and a L-proline derivative.
Wissenschaftliche Forschungsanwendungen
Organocatalysts in Chemical Reactions
One significant area of application for compounds similar to (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide is as organocatalysts in chemical reactions. Studies have shown that derivatives of prolinamides, including pyrrolidine and proline derivatives, are effective organocatalysts. For instance, prolinamides have been used to catalyze aldol reactions of cyclohexanone with 4-nitrobenzaldehyde, achieving high enantioselectivity (Panov et al., 2011). Similarly, research indicates that L-proline and its derivatives are valuable in several reactions due to their ability to facilitate catalysis with high recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).
Synthesis and Structural Insights
The synthesis of prolinamide derivatives and their structural characterization are also crucial aspects of scientific research. Such studies provide insights into the molecular architecture and potential applications of these compounds. For instance, research on the facile synthesis of enantiomers of (pyrrolidin-2-yl)phosphonate from L-proline (Hirata, Kuriyama, & Onomura, 2011) and the crystal structure of pGlu-Pro-NH2 dipeptides (Wouters, Norberg, & Evrard, 1997) are examples of such research.
Potential Therapeutic Applications
While avoiding specifics on drug use and dosage, it is worth noting that prolinamide derivatives have been explored for potential therapeutic applications. For instance, analogues of L-prolyl-L-leucylglycinamide, which are structurally similar to prolinamides, have shown promise in enhancing dopamine receptor binding (Johnson, Rajakumar, & Mishra, 1986). Such findings point towards potential neurological applications of prolinamide-related compounds.
Eigenschaften
Produktname |
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide |
|---|---|
Molekularformel |
C9H17BN2O3 |
Molekulargewicht |
212.06 g/mol |
IUPAC-Name |
[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
XSBZZZGVAIXJLD-YUMQZZPRSA-N |
Isomerische SMILES |
B([C@@H]1CCCN1C(=O)[C@@H]2CCCN2)(O)O |
SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)C2CCCN2)(O)O |
Synonyme |
1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (D, L)-isomer 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (L, L)-isomer Pro-boroPro |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B1247929.png)

